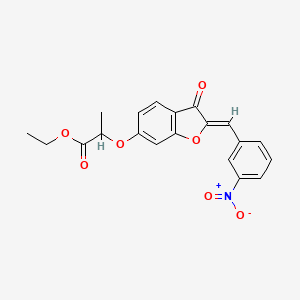

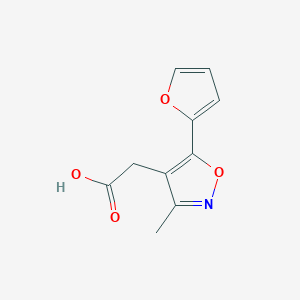

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid” is a compound that contains a furan ring . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . This compound is one of the furan platform chemicals (FPCs) that can be directly obtained from biomass . FPCs have a wide range of applications, including therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Synthesis Analysis

The synthesis of chiral furans can be achieved through the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid . The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .Molecular Structure Analysis

The molecular formula of “this compound” is C6H6O3 . The InChI code is 1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 64-69 °C and a boiling point of 234℃ . The compound appears as a solid .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions

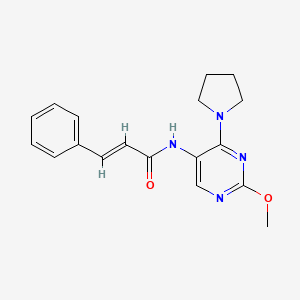

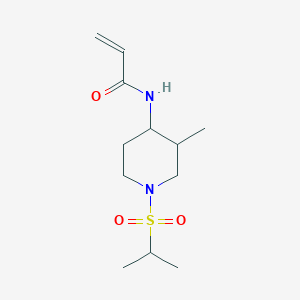

One area of research focuses on the synthesis of complex molecules and their reactions. For example, the nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid, closely related to the structure of interest, leads to compounds such as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid, showcasing a method to synthesize heterocyclic compounds with potential applications in various fields including pharmaceuticals and materials science (Giannella, Gualtieri, Fedeli, Cerrini, & Gavuzzo, 1983). Similarly, the development of energetic salts from derivatives involving furazan and isoxazole structures demonstrates the compound's relevance in synthesizing materials with high performance and good thermal stability, indicative of its potential in creating secondary explosives (He, Imler, Parrish, & Shreeve, 2018).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of furan and isoxazole, akin to the compound , have been explored for their antiprotozoal properties. Specifically, compounds synthesized from similar structures have shown strong DNA affinities and significant in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum, highlighting the potential of such compounds in developing new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Analytical Chemistry and Food Science

The compound's related structures have been utilized in analytical chemistry, such as in the determination of various compounds in honey. This indicates the broader application of furan derivatives in analytical methodologies, potentially extending to environmental analysis, food quality control, and safety assessments (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

Materials Science and Engineering

Research into the acylation reactions of benzofuran derivatives with acetic acid illustrates the synthesis of compounds that might find applications in materials science, particularly in the development of organic electronic materials or as intermediates in the synthesis of complex organic molecules (Kawase, Nanbu, & Miyoshi, 1968). Additionally, the synthesis and structural study of compounds like 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid contribute to the understanding of tautomeric forms, which is crucial in designing drugs with optimized pharmacokinetic properties (Siwek, Wujec, Wawrzycka-Gorczyca, Dobosz, & Paneth, 2008).

Safety and Hazards

Zukünftige Richtungen

The future directions of “2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid” and similar compounds lie in their potential applications. As part of the furan platform chemicals, they can be economically synthesized from biomass . This opens up possibilities for their use in a variety of fields, including the manufacture of fuels and monomers .

Eigenschaften

IUPAC Name |

2-[5-(furan-2-yl)-3-methyl-1,2-oxazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)10(15-11-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVTXXCBADCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CC(=O)O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2601497.png)

![Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2601499.png)

![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide](/img/structure/B2601503.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)

![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)

![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2601514.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2601517.png)